molecular formula C10H8ClNO5 B1348138 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid CAS No. 61389-11-5

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

Cat. No.: B1348138
CAS No.: 61389-11-5
M. Wt: 257.63 g/mol
InChI Key: JIXLTJSFSIQKEI-UHFFFAOYSA-N
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Description

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . . This compound is a derivative of isophthalic acid, featuring a chloroacetamido group at the 5-position of the benzene ring.

Preparation Methods

The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

The uniqueness of this compound lies in its chloroacetamido functional group, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid (CAS No. 61389-11-5) is a compound of increasing interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chloroacetamido Group : This group may enhance the compound's reactivity and ability to interact with biological targets.
  • Dicarboxylic Acid Structure : The presence of carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
Bacillus subtilis100 µM

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that allow it to penetrate bacterial cell walls more effectively.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Cell Viability (%) at IC50
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T3>50096.11

The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications.

The proposed mechanism of action for the anticancer activity includes:

  • Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may trigger apoptotic pathways.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of this compound on various cancerous and non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLTJSFSIQKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364213
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61389-11-5
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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